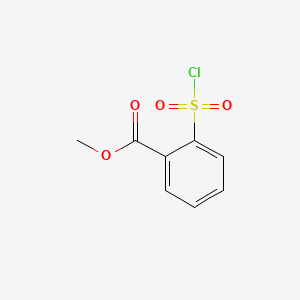

Methyl 2-(chlorosulfonyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNUAFNLLYVTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067228 | |

| Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26638-43-7 | |

| Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26638-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(chlorosulfonyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(chlorosulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-(CHLOROSULFONYL)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6HZM8X6PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Methyl 2-(chlorosulfonyl)benzoate" properties and characteristics

An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its chemical and physical properties, spectroscopic data, synthesis methodologies, key applications, and essential safety and handling information.

Core Properties and Identifiers

This compound, also known by its synonym CBC, is a white to beige crystalline solid.[1][2] It is recognized as a versatile precursor in the synthesis of various pharmaceutically active compounds and other industrial chemicals.[3]

| Identifier | Value |

| CAS Number | 26638-43-7[2][4][5] |

| Molecular Formula | C8H7ClO4S[2][4][5] |

| Molecular Weight | 234.66 g/mol [2][5][6] |

| IUPAC Name | This compound[6][7] |

| Synonyms | CBC, o-(Methoxycarbonyl)benzenesulphonyl chloride, Methyl 2-(chlorosulphonyl)benzoate[1][5][8] |

| InChI Key | HUNUAFNLLYVTQD-UHFFFAOYSA-N[2][6][7] |

| SMILES | COC(=O)C1=CC=CC=C1S(Cl)(=O)=O[2][7][9] |

Physical and Chemical Characteristics

The compound is stable under normal temperatures and pressures but is sensitive to moisture and reacts violently with water.[2][4][8]

| Property | Value |

| Appearance | White to beige or pink crystalline powder or chunks[2][8] |

| Odor | Odorless[1] |

| Melting Point | 62 - 63 °C (143.6 - 145.4 °F)[1][2][4] |

| Boiling Point | 344.8 ± 25.0 °C (Predicted)[2][4][10] |

| Density | 1.4452 g/cm³ (estimate)[2] |

| Flash Point | 162.3 ± 23.2 °C[4] |

| Water Solubility | Reacts with water[2][8] |

| Storage Temperature | 2-8°C, under inert atmosphere[2][8] |

Synthesis and Manufacturing

The most established and efficient method for synthesizing this compound is through the diazotization of methyl 2-aminobenzoate, followed by a chlorosulfonylation reaction.[3] While an alternative route using 2-sulfobenzoic anhydride exists, it is less common due to the limited availability of the starting material.[3] Modern manufacturing processes favor a continuous-flow reaction system, which has been shown to be highly efficient, minimize hazardous side reactions like hydrolysis, and allow for high throughput.[11][12][13]

Experimental Protocol: Continuous-Flow Synthesis

This protocol is based on an optimized continuous-flow process for the diazotization of methyl 2-aminobenzoate and subsequent chlorosulfonylation.[3][13]

Reagents and Equipment:

-

Methyl 2-aminobenzoate

-

Concentrated Hydrochloric Acid (HCl, 37 wt %)

-

Sodium Nitrite (NaNO2, 40 wt % aqueous solution)

-

Sodium Bisulfite (NaHSO3, 15 wt % aqueous solution)

-

Copper(I) Chloride (CuCl)

-

Three-inlet continuous-flow reactor system (e.g., Hastelloy tubing) with metering pumps

-

Tandem collection tank

-

Pressure sensors and temperature controllers

-

System for absorbing tail gas (e.g., aqueous sodium hydroxide)

Methodology:

-

Preparation of Solutions:

-

Solution A: Prepare a solution of methyl 2-aminobenzoate in concentrated hydrochloric acid.

-

Solution B: Prepare a 40 wt % aqueous solution of sodium nitrite.

-

Collection Tank Solution: Pre-place an aqueous solution of NaHSO3 (1.5 equiv), hydrochloric acid (2.0 equiv), and a catalytic amount of CuCl (0.01 equiv) into the collection tank.[13]

-

-

Diazotization (Flow Reactor):

-

Using precision metering pumps, introduce Solution A (methyl 2-aminobenzoate in HCl) and Solution B (NaNO2 solution) into the three-inlet flow reactor.[3][13]

-

A typical molar ratio for methyl 2-aminobenzoate:HCl:NaNO2 is 1.0:3.0:1.1.[3][13]

-

Maintain the reaction temperature at approximately 20 °C.[3] The in-situ generation of nitrous acid and the subsequent diazotization occur simultaneously within the flow reactor.

-

The residence time in the reactor is optimized to be short (e.g., 20 seconds) to maximize yield and minimize the formation of azo byproducts.[3]

-

-

Chlorosulfonylation (Collection Tank):

-

The output from the flow reactor, containing the diazonium salt solution, is continuously fed into the collection tank.

-

The diazonium salt reacts with the sulfur dioxide generated in situ from the NaHSO3 and HCl in the presence of the CuCl catalyst to form the sulfonyl chloride.

-

-

Work-up and Isolation:

-

Upon completion of the reaction, the mixture is typically processed by separating the organic layer.

-

The product is isolated by evaporating the solvent, followed by drying, to yield this compound.[2]

-

Diagram: Continuous-Flow Synthesis Workflow

Caption: Workflow for continuous-flow synthesis.

Applications and Chemical Reactivity

This compound is a crucial building block due to the reactivity of the sulfonyl chloride group. It serves as a precursor for a wide range of important organic compounds.[3]

-

Pharmaceuticals: It is a key intermediate in the synthesis of farnesyltransferase inhibitors, acetohydroxyacid synthase inhibitors, and various sulfonamides.[3]

-

Agrochemicals: Used in the development of new herbicides and pesticides.

-

Other Industrial Uses: It is used to produce saccharin, dyes, and pigments.[2][5][8]

The sulfonyl chloride moiety can readily react with nucleophiles such as amines (to form sulfonamides), alcohols (to form sulfonate esters), and water (hydrolysis). The proximity of the methyl ester group can also influence its reactivity and allows for further molecular elaborations.

Diagram: Key Applications and Derivatives

Caption: Logical relationships and applications.

Safety and Handling

This compound is classified as a hazardous and corrosive chemical that requires strict safety protocols for handling and storage.[1]

| Hazard Information | Details |

| GHS Pictograms | Corrosion, Exclamation Mark[6] |

| Signal Word | Danger [1][6][14] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[1][14] Reacts violently with water.[1][14] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[6][14] |

Handling and Storage:

-

Handle only in a well-ventilated area, preferably under a chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[4][14]

-

Avoid breathing dust and prevent contact with skin, eyes, and clothing.[1][14]

-

Keep away from water and moist air, as it reacts violently.[4][14]

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[14] Store locked up in a corrosives area.[1]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][14]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Seek immediate medical attention.[1][14]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[1]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound CAS#: 26638-43-7 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. methyl 2-chlorosulfonylbenzoate | CAS#:26638-43-7 | Chemsrc [chemsrc.com]

- 5. This compound | 26638-43-7 [chemicalbook.com]

- 6. This compound | 26638-43-7 [sigmaaldrich.com]

- 7. This compound, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 26638-43-7 Name: Benzoic acid, 2-(chlorosulfonyl)-, methyl ester [xixisys.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Methyl 2-(chlorosulfonyl)benzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-(chlorosulfonyl)benzoate, a key chemical intermediate in the synthesis of various pharmaceuticals, dyes, and pigments.[1][2][3] This document outlines its chemical identifiers, physical and chemical properties, and a detailed experimental protocol for its synthesis via a continuous-flow diazotization process.

Core Identifiers and Properties

This compound is a white to beige or pink crystalline powder.[1][2] It is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C.[1][2] The following tables summarize the key identifiers and physicochemical properties of this compound.

| Identifier | Value |

| CAS Number | 26638-43-7[1][4][5] |

| IUPAC Name | This compound[4][6] |

| Molecular Formula | C8H7ClO4S[1][4] |

| Molecular Weight | 234.66 g/mol [1] |

| EINECS | 631-087-9[1][2] |

| InChI Key | HUNUAFNLLYVTQD-UHFFFAOYSA-N[1][4] |

| SMILES | C(OC)(=O)C1=CC=CC=C1S(Cl)(=O)=O[1][4] |

| Synonyms | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester; o-(Methoxycarbonyl)benzenesulphonyl chloride; CBC[2][3] |

| Property | Value |

| Melting Point | 62-63 °C[1][2] |

| Boiling Point | 344.8±25.0 °C (Predicted)[1][2] |

| Density | 1.4452 (estimate)[1][2] |

| Form | Crystalline Powder or Chunks[1][2] |

| Color | White to beige or pink[1][2] |

| Water Solubility | Reacts[1][2] |

| Purity | 97%[6] |

Experimental Protocol: Continuous-Flow Synthesis

An efficient method for the synthesis of this compound involves a continuous-flow diazotization of methyl 2-aminobenzoate, followed by chlorosulfonylation.[7][8][9] This process has been shown to minimize side reactions, such as hydrolysis, even at high concentrations of hydrochloric acid.[7][8]

Materials:

-

Methyl 2-aminobenzoate

-

Concentrated Hydrochloric Acid (37 wt%)

-

Sodium Nitrite (40 wt% aqueous solution)

-

Sodium Bisulfite (15 wt% aqueous solution)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane

Equipment:

-

Three-inlet continuous-flow reactor system

-

Tandem tank reactor

-

Metering pumps

-

Tubular reactors

Procedure:

-

Preparation of Reagent Solutions:

-

Solution A: Prepare a solution of methyl 2-aminobenzoate in concentrated hydrochloric acid.

-

Solution B: Prepare a 40 wt% aqueous solution of sodium nitrite.

-

Prepare an aqueous solution containing sodium bisulfite (1.5 equiv), hydrochloric acid (2.0 equiv), and a catalytic amount of CuCl (0.01 equiv).[10]

-

-

Diazotization in Continuous-Flow Reactor:

-

Pump Solution A and Solution B into a three-inlet flow reactor. The molar ratio of methyl 2-aminobenzoate: HCl: NaNO2 should be maintained at 1.0:3.0:1.1.[7][10]

-

The flow rates are adjusted to achieve the desired residence time for the diazotization reaction to occur.[7] For example, flow rates of 122.8 mL/min for Solution A and 46.7 mL/min for Solution B have been used.[10]

-

-

Chlorosulfonylation:

-

Work-up and Isolation:

-

Upon completion of the reaction, the organic layer is separated.

-

The solvent (e.g., dichloromethane) is evaporated.

-

The resulting product, 2-methoxycarbonylbenzenesulfonyl chloride, is dried to yield the final product. A yield of 94% has been reported using this method.[1]

-

Synthesis Workflow Diagram

The following diagram illustrates the continuous-flow synthesis process of this compound.

Caption: Continuous-flow synthesis of this compound.

Applications and Significance

This compound serves as a crucial intermediate in the synthesis of a variety of commercially important compounds. Its primary applications include:

-

Pharmaceuticals: It is a building block for various active pharmaceutical ingredients.

-

Saccharin: It is a key precursor in the production of the artificial sweetener saccharin.[7]

-

Dyes and Pigments: It is utilized in the synthesis of certain dyes and pigments.[1][2]

The development of efficient and scalable synthesis methods, such as the continuous-flow process described, is of significant interest to the chemical and pharmaceutical industries. This methodology not only improves yield and purity but also offers a safer and more controlled reaction environment.

References

- 1. This compound CAS#: 26638-43-7 [m.chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 26638-43-7 [chemicalbook.com]

- 4. This compound, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound [drugfuture.com]

- 6. This compound | 26638-43-7 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Synthesis of Methyl 2-(chlorosulfonyl)benzoate from Methyl Anthranilate

This technical guide provides an in-depth overview of the synthesis of methyl 2-(chlorosulfonyl)benzoate from methyl anthranilate. The primary synthetic route involves a Sandmeyer-type reaction, a robust and widely utilized method for the conversion of aromatic amines to various functional groups. This process is of significant interest to researchers and professionals in drug development and fine chemical synthesis due to the importance of sulfonyl chlorides as versatile intermediates.

The synthesis proceeds in two main stages:

-

Diazotization: The amino group of methyl anthranilate is converted into a diazonium salt using a nitrite source under acidic conditions at low temperatures.

-

Chlorosulfonylation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired this compound.

Recent advancements have demonstrated the use of continuous-flow reactors for this synthesis, which can enhance safety and efficiency by minimizing undesirable side reactions such as hydrolysis.[1][2][3]

Experimental Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, compiled from various experimental protocols.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Methyl Anthranilate | 1 equivalent | Starting material |

| Hydrochloric Acid (conc.) | 2-4 equivalents | Used for diazotization |

| Sodium Nitrite | 1-1.2 equivalents | Diazotizing agent |

| Sulfur Dioxide | Saturated solution | Source of sulfonyl group |

| Copper(I) Chloride or Copper(II) Chloride | Catalytic amount (e.g., 0.1 eq) | Catalyst for chlorosulfonylation[4][5] |

| Reaction Conditions | ||

| Diazotization Temperature | 0 to 10°C[6] | Critical to maintain low temperature to prevent diazonium salt decomposition |

| Chlorosulfonylation Temperature | 0 to 10°C | |

| Reaction Time (Diazotization) | 30-60 minutes | |

| Reaction Time (Chlorosulfonylation) | 1-2 hours | |

| Solvents | ||

| Diazotization | Aqueous HCl | |

| Chlorosulfonylation | Acetic acid, Dichloromethane, or other inert organic solvents[4] | |

| Yield | >85% | Reported yields can be high, especially in continuous-flow systems[2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments in the synthesis of this compound.

Diazotization of Methyl Anthranilate

This procedure describes the formation of the methyl 2-(methoxycarbonyl)benzenediazonium chloride intermediate.

Materials:

-

Methyl anthranilate

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Distilled water

-

Ice bath

Procedure:

-

In a flask equipped with a stirrer and thermometer, a mixture of methyl anthranilate and concentrated hydrochloric acid is prepared.[6]

-

The flask is cooled in an ice-salt bath to maintain a temperature between 0 and 10°C.[6]

-

A solution of sodium nitrite in water is prepared and cooled.

-

The cold sodium nitrite solution is added dropwise to the stirred methyl anthranilate solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes at the same temperature to ensure complete diazotization. The resulting solution contains the diazonium salt and is used directly in the next step.

Chlorosulfonylation

This procedure outlines the conversion of the diazonium salt to this compound.

Materials:

-

Diazonium salt solution from the previous step

-

Sulfur dioxide gas

-

Copper(I) chloride or Copper(II) chloride[4]

-

Acetic acid or an inert organic solvent (e.g., dichloromethane)[4]

-

Ice bath

Procedure:

-

In a separate reaction vessel, the chosen solvent (e.g., acetic acid) is saturated with sulfur dioxide gas at a low temperature.

-

The copper catalyst (e.g., copper(I) chloride) is added to the sulfur dioxide solution.

-

The previously prepared cold diazonium salt solution is then added slowly to the stirred sulfur dioxide-copper catalyst mixture, maintaining the temperature between 0 and 10°C.

-

The reaction mixture is stirred for 1-2 hours at low temperature. The completion of the reaction is often indicated by the cessation of nitrogen gas evolution.

-

Upon completion, the reaction mixture is typically poured into ice-water to precipitate the crude product.

-

The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization or chromatography.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound from methyl anthranilate.

Caption: Synthetic pathway for this compound.

References

"Methyl 2-(chlorosulfonyl)benzoate" chemical structure and IUPAC name

An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)benzoate

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceuticals and other commercially important chemicals.[1][2][3] This document details its chemical identity, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

IUPAC Name: this compound[4]

Chemical Structure:

SMILES: COC(=O)C1=CC=CC=C1S(Cl)(=O)=O[1][4]

InChI Key: HUNUAFNLLYVTQD-UHFFFAOYSA-N[1][4]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C8H7ClO4S | [1][4][5][6] |

| Molecular Weight | 234.66 g/mol | [1][5] |

| CAS Number | 26638-43-7 | [1][4] |

| Appearance | White to beige or pink crystalline powder or chunks | [1][2] |

| Melting Point | 62-63 °C | [1][2] |

| Boiling Point | 344.8±25.0 °C (Predicted) | [1][2] |

| Density | 1.4452 (estimate) | [1][2] |

| Water Solubility | Reacts | [1][2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1][2] |

| Sensitivity | Moisture Sensitive | [1][2] |

Experimental Protocols: Synthesis of this compound

A highly efficient method for the synthesis of this compound involves a continuous-flow diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation.[7][8][9][10] This process has been shown to minimize side reactions, such as hydrolysis, even at high concentrations of hydrochloric acid.[7][9][10]

Materials:

-

Methyl 2-aminobenzoate

-

Concentrated Hydrochloric Acid (37 wt%)

-

Sodium Nitrite (40 wt% aqueous solution)

-

Sodium Bisulfite (15 wt% aqueous solution)

-

Copper(I) Chloride (CuCl)

-

Methylene Chloride

Equipment:

-

Three-inlet continuous-flow reactor system with two tubular reactors

-

Tandem tank reactor

-

Metering pumps

-

Heat exchanger

-

Backpressure sensors

Procedure:

-

Preparation of Reagent Streams:

-

Solution A: A solution of methyl 2-aminobenzoate in concentrated hydrochloric acid is prepared.

-

Solution B: A 40 wt% aqueous solution of sodium nitrite is prepared.

-

A saturated solution of sodium bisulfite and methylene chloride are prepared for the subsequent reaction step.

-

-

Diazotization in Continuous-Flow Reactor:

-

Solution A and Solution B are pumped into the first tubular reactor at controlled flow rates. The molar ratio of methyl 2-aminobenzoate to HCl to NaNO2 is maintained at 1.0:3.0:1.1.[7][10]

-

The reaction mixture proceeds through the first reactor, which is maintained at a controlled temperature (e.g., 80°C) with a specific residence time (e.g., 100 seconds) to facilitate the diazotization reaction.[5]

-

-

Chlorosulfonylation:

-

The output from the first reactor, containing the diazonium salt, is then mixed with a pre-placed solution in the second reactor (a tandem tank reactor) containing aqueous sodium bisulfite (1.5 equiv), hydrochloric acid (2.0 equiv), and a catalytic amount of CuCl (0.01 equiv).[7][10]

-

This mixture is reacted at a controlled temperature (e.g., 100°C) for a specific residence time (e.g., 90 seconds) to yield this compound.[5]

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is collected.

-

The organic layer is separated, and the solvent (methylene chloride) is evaporated.

-

The resulting crude product is dried to yield 2-methoxycarbonylbenzenesulfonyl chloride (this compound).

-

This continuous-flow process allows for a high throughput, with a reported mass flow rate of methyl 2-aminobenzoate at 4.58 kg/h , corresponding to an 18.45 kg/h throughput of the diazonium salt solution.[7][8][9][10]

Visualizations

The following diagram illustrates the continuous-flow synthesis of this compound.

Caption: Continuous-flow synthesis of this compound.

References

- 1. This compound CAS#: 26638-43-7 [m.chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. fishersci.pt [fishersci.pt]

- 4. B23211.06 [thermofisher.com]

- 5. This compound | 26638-43-7 [chemicalbook.com]

- 6. This compound, 94% | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

"Methyl 2-(chlorosulfonyl)benzoate" molecular weight and formula

For Immediate Release

This document provides a concise technical summary of the key molecular properties of Methyl 2-(chlorosulfonyl)benzoate, a chemical compound of interest to researchers and professionals in the fields of organic synthesis and drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are presented below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C8H7ClO4S[1][2][3] |

| Molecular Weight | 234.66 g/mol [1][3] |

| CAS Number | 26638-43-7[1][2][3] |

Experimental Considerations and Methodologies

The determination of the molecular weight and formula of a pure compound like this compound is typically achieved through a combination of standard analytical techniques.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound with high accuracy. By ionizing the molecule and measuring its mass-to-charge ratio, the exact molecular mass can be ascertained. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, confirming the molecular formula.

-

Elemental Analysis: This experimental method determines the percentage composition of each element (carbon, hydrogen, chlorine, sulfur) in the compound. The resulting percentages are used to derive the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of molecular weight, ¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of the molecule. By confirming the number and types of protons and carbon atoms, NMR data provides strong corroborating evidence for the molecular formula.

-

Titration: As indicated by some suppliers, an aqueous acid-base titration can be used to determine the purity or assay of the compound, which is a critical parameter for any quantitative experimental work.[2]

The synthesis of this compound can involve reactions such as the treatment of methyl o-aminobenzoate with a diazotization agent followed by reaction with sulfur dioxide in the presence of a copper catalyst, although specific industrial protocols may vary.

Logical Data Relationship

The relationship between the compound's identity and its core properties is fundamental. The chemical name defines a specific structure, from which the molecular formula is derived, and subsequently, the molecular weight is calculated.

Caption: Relationship between compound name, formula, and molecular weight.

References

An In-depth Technical Guide to the Safe Handling of Methyl 2-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chlorosulfonyl)benzoate is a chemical intermediate utilized in the synthesis of pharmaceuticals, dyes, and pigments.[1] As with any reactive chemical compound, a thorough understanding of its properties and associated hazards is paramount for safe handling in a laboratory or manufacturing setting. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, compiled from various safety data sheets (SDS) and chemical suppliers.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[2] The primary hazards associated with this compound are its corrosive nature and its violent reaction with water.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Eye Irritation | 1 | Causes severe skin burns and eye damage[2][3] |

| Acute Toxicity, Oral (Harmful) | 4 | Harmful if swallowed[4] |

| Aspiration Hazard | 1 | May be fatal if swallowed and enters airways[4] |

| Acute Aquatic Hazard | 3 | Harmful to aquatic life |

Signal Word: Danger[2][3][4][5]

Hazard Pictograms:

-

Corrosion: GHS05

-

Health Hazard/Exclamation Mark: GHS07

Key Hazard Statements:

-

Harmful if swallowed.[4]

-

May be fatal if swallowed and enters airways.[4]

-

May cause respiratory irritation.[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper storage and handling.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C8H7ClO4S[6] |

| Molecular Weight | 234.66 g/mol [1] |

| Appearance | White to pale yellow or cream powder/solid[1][2][6] |

| Odor | Odorless[2] |

| Melting Point | 62 - 63 °C / 143.6 - 145.4 °F[1][2] |

| Boiling Point | No information available[2] |

| Solubility in Water | Reacts violently[1][3] |

| Storage Temperature | 2-8°C, under inert atmosphere[1] |

Handling and Storage Precautions

Strict adherence to handling and storage protocols is necessary to minimize the risks associated with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Use a closed system or provide appropriate exhaust ventilation.[2][4]

-

Take precautionary measures against static discharge.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield is also recommended.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] This includes a lab coat and, if necessary, an apron and boots.

-

Respiratory Protection: If dust or vapors are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

General Handling Precautions

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[2][5]

-

Wash face, hands, and any exposed skin thoroughly after handling.[2][4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Reacts violently with water; do not allow contact with water or moisture.[2][3][5]

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][5]

-

Keep away from water or moist air.[5]

-

Keep refrigerated.[2]

-

Incompatible materials include bases, water, and strong oxidizing agents.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

-

General Advice: Immediately call a POISON CENTER or doctor/physician.[2][4] Show the safety data sheet to the medical personnel.[3]

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][4] Immediate medical attention is required.[2]

-

Skin Contact: Take off immediately all contaminated clothing.[2] Rinse skin with water/shower.[2] Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2][3] Immediate medical attention is required.[2]

-

Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[3] Continue rinsing for at least 15 minutes.[2][3] Immediate medical attention is required.[2][3]

-

Ingestion: Rinse mouth.[2][4] Do NOT induce vomiting.[2][3][4] Call a physician immediately.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Water.[3] Contact with water liberates toxic gas.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride gas.[2][5]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[2] Use personal protective equipment as required.[2][5] Evacuate personnel to safe areas.[5]

-

Environmental Precautions: Prevent product from entering drains.[4]

-

Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal.[5] Avoid dust formation.[5] Do not expose the spill to water.[5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, the available data indicates potential for severe health effects.

Table 3: Summary of Toxicological Data

| Effect | Information |

| Acute Toxicity | No acute toxicity information is available for this product.[2] |

| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B).[2][3] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1).[2][3] |

| Respiratory or Skin Sensitization | No data available.[3] |

| Germ Cell Mutagenicity | No information available.[2] |

| Carcinogenicity | No information available. |

| Reproductive Toxicity | No information available.[2] |

| STOT-Single Exposure | None known.[2] |

| STOT-Repeated Exposure | None known.[2] |

| Aspiration Hazard | No information available.[2] |

Experimental Protocol: Synthesis via Continuous-Flow Diazotization

A key application for researchers is the synthesis of this compound. A continuous-flow method has been described for the efficient synthesis of this compound from methyl 2-aminobenzoate.[7][8] This method is noted for inhibiting parallel side reactions.[7][8]

The process involves the continuous-flow diazotization of methyl 2-aminobenzoate in a three-inlet flow reactor, followed by chlorosulfonylation in a tandem tank reactor.[8] This expeditious process has been shown to decrease side reactions like hydrolysis, even at high concentrations of hydrochloric acid.[7][8]

For detailed experimental parameters, including reactor dimensions, reagent concentrations, flow rates, and reaction times, researchers should consult the primary literature, such as the work by Yu et al. in Organic Process Research & Development.[9]

Visualized Workflows and Logical Relationships

To aid in understanding the necessary safety and handling procedures, the following diagrams illustrate key logical workflows.

Caption: Personal Protective Equipment (PPE) workflow before handling the compound.

Caption: Decision-making workflow for first aid response to exposure.

Conclusion

This compound is a valuable chemical intermediate, but its hazardous properties necessitate stringent safety protocols. Researchers, scientists, and drug development professionals must familiarize themselves with the information presented in this guide and the compound's Safety Data Sheet before use. By implementing proper engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergency situations, the risks associated with handling this compound can be effectively managed.

References

- 1. This compound CAS#: 26638-43-7 [m.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility and Stability of Methyl 2-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 2-(chlorosulfonyl)benzoate (CAS No: 26638-43-7), a key intermediate in the synthesis of pharmaceuticals, dyes, and pigments. This document collates information from safety data sheets, chemical supplier specifications, and the general chemical literature to serve as a critical resource for its handling, storage, and use in experimental settings.

Core Properties and Safety Data

This compound is a white to pale yellow or beige crystalline solid.[1][2][3] Due to its reactive nature, it is classified as a hazardous substance that causes severe skin burns and eye damage.[4][5] The primary hazard stems from its high reactivity, particularly with water.

| Property | Value | Source(s) |

| CAS Number | 26638-43-7 | [1][6] |

| Molecular Formula | C₈H₇ClO₄S | [1][6] |

| Molecular Weight | 234.66 g/mol | [1] |

| Physical State | Powder / Solid | [4] |

| Appearance | White to beige or pale yellow/cream | [1][2][3] |

| Melting Point | 59 - 64 °C | [4][6] |

| Purity | Typically >92.5% to 97% | [2] |

Stability Profile

The stability of this compound is critically influenced by moisture. The compound is designated as moisture-sensitive and reacts violently with water .[4][5][6]

Hydrolytic Instability: The core of its instability lies in the sulfonyl chloride functional group. This group is a potent electrophile and readily undergoes nucleophilic attack by water. This reaction, a hydrolysis, is vigorous and results in the decomposition of the parent molecule to form methyl 2-(sulfo)benzoate (a sulfonic acid) and hydrochloric acid (HCl).[7][8]

RSO₂Cl + H₂O → RSO₃H + HCl

This reactivity makes the compound incompatible with aqueous solutions, protic solvents, and humid environments. Handling and storage must be conducted under anhydrous conditions, for example, under an inert gas atmosphere like nitrogen or argon.[5][6]

| Condition | Stability Assessment | Notes |

| Moisture/Water | Highly Unstable. Reacts violently. | Decomposes into methyl 2-(sulfo)benzoate and HCl. Store under inert gas.[4][6] |

| Thermal | No specific decomposition temperature is publicly available. | Thermal decomposition can release irritating gases and vapors.[5] |

| Storage | Store locked up in a dry, cool, and well-ventilated place.[4][5] | A refrigerator is recommended for storage. Keep away from water and oxidizing agents.[6] |

Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is not widely published. However, based on its chemical structure and the known properties of sulfonyl chlorides, a qualitative assessment can be made.

Aqueous Solubility: As established, this compound is not soluble in water; it reacts with it. Therefore, its aqueous solubility is considered non-existent for practical purposes.[1][6]

Organic Solvent Solubility: It is expected to be soluble in a range of common aprotic organic solvents used for chemical synthesis, such as:

-

Dichloromethane (DCM)

-

Chloroform

-

Tetrahydrofuran (THF)

-

Acetonitrile (ACN)

-

Toluene

It is crucial for researchers to empirically determine the solubility for their specific application and concentration needs.

Experimental Protocols and Workflows

Given the compound's reactivity, specific workflows are required for its handling and analysis.

Proposed Workflow for Solubility Determination

A modified shake-flask method in a controlled, anhydrous environment is recommended.

Reaction Pathway: Hydrolysis

The primary reaction pathway related to the compound's stability is its hydrolysis. This is a fundamental reaction for sulfonyl chlorides.

References

- 1. This compound CAS#: 26638-43-7 [m.chemicalbook.com]

- 2. This compound, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 94% | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.pt [fishersci.pt]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

Spectroscopic Profile of Methyl 2-(chlorosulfonyl)benzoate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(chlorosulfonyl)benzoate (CAS No: 26638-43-7), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All data is presented in a structured format to facilitate easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.12 | dd | 7.8, 1.2 | Ar-H |

| 7.98 | dd | 7.8, 1.2 | Ar-H |

| 7.78 | td | 7.7, 1.4 | Ar-H |

| 7.69 | td | 7.7, 1.4 | Ar-H |

| 3.95 | s | - | -OCH₃ |

Note: Data acquired in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 164.2 | C=O |

| 141.5 | C-SO₂Cl |

| 135.0 | Ar-C |

| 133.1 | Ar-C |

| 131.8 | Ar-C |

| 130.5 | Ar-C |

| 128.9 | Ar-C |

| 53.5 | -OCH₃ |

Note: Data acquired in CDCl₃.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3010 | Aromatic C-H Stretch |

| 1735 | C=O Stretch (Ester) |

| 1375 | S=O Asymmetric Stretch |

| 1170 | S=O Symmetric Stretch |

| 1250 | C-O Stretch (Ester) |

| 760 | C-Cl Stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 234 | [M]⁺ (Molecular Ion) |

| 199 | [M - Cl]⁺ |

| 171 | [M - SO₂Cl]⁺ |

| 135 | [M - COOCH₃ - Cl]⁺ |

Note: Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

The following sections detail the methodologies used for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Varian 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation : The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) added as an internal standard.

-

¹H NMR Acquisition : The ¹H NMR spectrum was recorded at 400 MHz. Standard acquisition parameters were used.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum was recorded using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

-

Instrumentation : A Thermo Nicolet AVATAR 370 FTIR spectrometer was utilized for the analysis.

-

Sample Preparation : The spectrum was obtained from a KBr pellet of the solid sample.

-

Data Acquisition : The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation : Mass spectral data were obtained using a Thermo LCQ advantage mass spectrometer. High-resolution mass spectrometry (HRMS) was performed on a Bruker II OTOFMS instrument.

-

Ionization Method : Electron Ionization (EI) was used for the GC-MS analysis.

-

Data Acquisition : The mass-to-charge ratio (m/z) of the fragments was recorded.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Pivotal Role of Methyl 2-(chlorosulfonyl)benzoate as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(chlorosulfonyl)benzoate is a highly reactive and versatile chemical intermediate, playing a crucial role in the synthesis of a diverse array of commercially significant molecules. Its unique bifunctional structure, featuring both a methyl ester and a sulfonyl chloride group, allows for sequential and site-selective reactions, making it an invaluable building block in the pharmaceutical, agrochemical, and industrial chemical sectors. This technical guide provides an in-depth exploration of the synthesis of this compound, its key applications as an intermediate, detailed experimental protocols for its synthesis and subsequent reactions, and its role in the development of bioactive compounds.

Introduction

This compound, with the CAS number 26638-43-7, is a white to beige crystalline powder.[1][2] Its utility as a chemical intermediate stems from the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamide linkages. This reactivity profile has positioned it as a key precursor for the synthesis of pharmaceuticals, including sulfonamides, as well as other important compounds like saccharin, dyes, and pigments.[1][3] This guide will delve into the synthetic pathways utilizing this intermediate, providing practical experimental details and highlighting its importance in the creation of high-value chemical entities.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1. It is crucial to handle this compound with appropriate safety precautions, as it is corrosive and moisture-sensitive, reacting violently with water.[4][5] It causes severe skin burns and eye damage.[5] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26638-43-7 | [1][2] |

| Molecular Formula | C₈H₇ClO₄S | [1][2] |

| Molecular Weight | 234.66 g/mol | [1] |

| Appearance | White to beige or pink crystalline powder | [1][2] |

| Melting Point | 62-63 °C | [1] |

| Boiling Point | 344.8±25.0 °C (Predicted) | [1] |

| Storage Temperature | 2-8°C under inert atmosphere | [1] |

| Solubility | Reacts with water | [1] |

| Hazard Codes | C (Corrosive) | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the diazotization of methyl anthranilate followed by chlorosulfonylation.[1] Modern advancements have led to the development of highly efficient continuous-flow processes for this synthesis.[6][7]

Continuous-Flow Synthesis

A continuous-flow method offers significant advantages in terms of safety, efficiency, and scalability by minimizing the accumulation of unstable diazonium salt intermediates.[6][7][8] This process can achieve yields of up to 90%.[7]

Batch Synthesis

While continuous-flow is preferred for large-scale production, batch synthesis is still relevant for laboratory-scale preparations. The fundamental reaction involves the same diazotization and chlorosulfonylation steps.

Applications as a Chemical Intermediate

The reactivity of the sulfonyl chloride group is the cornerstone of this compound's utility as an intermediate.

Synthesis of Saccharin

One of the most well-known applications is in the production of the artificial sweetener, saccharin. The synthesis involves the reaction of this compound with ammonia to form the corresponding sulfonamide, which then undergoes intramolecular cyclization.

Synthesis of Sulfonamides

The reaction with primary or secondary amines is a general route to a wide variety of sulfonamides, many of which are pharmaceutically important. This reaction is typically straightforward and high-yielding.

Table 2: Representative Reaction Data for Sulfonamide Synthesis

| Amine | Product | Yield (%) | Reference(s) |

| Ammonia | Methyl 2-(aminosulfonyl)benzoate | >90 | [6] |

| Various primary/secondary amines | N-substituted sulfonamides | Generally high | [9] |

Precursor to Acetohydroxyacid Synthase (AHAS) Inhibitors

This compound is a key building block for a class of herbicides that function by inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[10][11] The sulfonylurea class of herbicides often incorporates a sulfonamide linkage derived from intermediates like this compound.

Precursor to Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors are a class of experimental cancer drugs that target the farnesylation of proteins, a key post-translational modification required for the function of proteins like Ras, which is implicated in many cancers.[1][2][6] The synthesis of some farnesyltransferase inhibitors involves the formation of sulfonamide linkages, for which this compound can serve as a starting material.

Experimental Protocols

Continuous-Flow Synthesis of this compound[7]

-

Solutions:

-

Solution A: Methyl 2-aminobenzoate in concentrated hydrochloric acid.

-

Solution B: 40 wt% aqueous solution of sodium nitrite.

-

-

Procedure:

-

Solutions A and B are pumped into a three-inlet flow reactor at optimized flow rates (e.g., molar ratio of methyl 2-aminobenzoate:HCl:NaNO₂ of 1.0:3.0:1.1).

-

The reaction mixture undergoes diazotization in the flow reactor at a controlled temperature (e.g., 20 °C) with a specific residence time (e.g., 20 seconds).

-

The resulting diazonium salt solution flows into a tandem tank reactor containing an aqueous solution of NaHSO₃, hydrochloric acid, and a catalytic amount of CuCl.

-

Chlorosulfonylation occurs in the tank reactor to yield this compound.

-

The product can be isolated by extraction and subsequent purification. A yield of 90% with a purity of >99% can be achieved.[7]

-

Synthesis of Saccharin from this compound[6]

-

Reagents:

-

This compound

-

Aqueous ammonia (10-25% solution)

-

Strong acid (e.g., HCl or H₂SO₄) for precipitation

-

-

Procedure:

-

The organic phase containing this compound is reacted with aqueous ammonia at a controlled temperature (e.g., 20-40 °C).

-

The molar ratio of ammonia to the sulfonyl chloride is typically around 3-4:1.

-

The formed saccharin is present in the aqueous phase.

-

Saccharin is precipitated from the aqueous phase by acidification with a strong acid.

-

The crude saccharin can be purified by recrystallization. Yields of over 90% can be obtained.[6]

-

General Protocol for the Synthesis of N-Substituted Sulfonamides

-

Reagents:

-

This compound

-

Primary or secondary amine (1-1.2 equivalents)

-

Base (e.g., pyridine or triethylamine, 2 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

-

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its efficient production, particularly through continuous-flow methodologies, and its predictable reactivity make it an indispensable tool for chemists in academia and industry. The ability to readily form sulfonamide bonds has led to its widespread use in the synthesis of high-value products, ranging from everyday items like artificial sweeteners to life-saving pharmaceuticals and essential agrochemicals. A thorough understanding of its properties, synthesis, and reaction pathways is, therefore, of paramount importance for professionals engaged in chemical research and development.

References

- 1. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase synthesis of novel inhibitors of farnesyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Imidazolylmethylaminophenylsulfonyltetrahydroquinolines, a novel series of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. hmdb.ca [hmdb.ca]

- 9. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

A Researcher's Guide to Methyl 2-(chlorosulfonyl)benzoate: Commercial Availability, and Synthetic Applications

For researchers, scientists, and drug development professionals, the accessibility and application of key chemical reagents are paramount to the success of their work. Methyl 2-(chlorosulfonyl)benzoate (CAS No: 26638-43-7), a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the commercial suppliers of this compound, its market availability, and a detailed experimental protocol for a common synthetic application.

Commercial Availability and Supplier Comparison

This compound is readily available from several major chemical suppliers. The purity, quantity, and pricing can vary, and researchers are advised to consider these factors based on their specific experimental needs. The following table summarizes the offerings from prominent vendors.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | SY3H3D67FE8A | - | 250 mg, 1 g, 5 g | $11.50 (250 mg), $18.40 (1 g), $34.50 (5 g) |

| Thermo Scientific (Alfa Aesar) | B23211 | >92.5% (Aqueous acid-base Titration) | 5 g, 25 g | Contact for pricing |

| Oakwood Chemical | 092453 | - | 1 g, 5 g, 10 g, 25 g | Contact for pricing |

| TCI America | - | >98.0% | - | Contact for pricing |

Note: Prices and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H7ClO4S |

| Molecular Weight | 234.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 62-64 °C |

| CAS Number | 26638-43-7 |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of methyl anthranilate followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst. A detailed, continuous-flow synthesis protocol has been described in the literature, offering high efficiency and safety.[1][2]

Application in Sulfonamide Synthesis: A General Protocol

This compound is an excellent precursor for the synthesis of sulfonamides, a class of compounds with broad therapeutic applications. The following is a general protocol for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous aprotic solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Visualizing Workflows and Pathways

To aid in the conceptualization of the procurement and application of this compound, the following diagrams have been generated.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using Methyl 2-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] The versatility of the sulfonamide scaffold allows for extensive chemical modification, making it a privileged functional group in drug design. Methyl 2-(chlorosulfonyl)benzoate is a key intermediate used in the synthesis of various pharmaceuticals, dyes, and pigments.[2] Its bifunctional nature, possessing both an electrophilic sulfonyl chloride and a methyl ester, makes it a valuable building block for creating diverse molecular architectures.

This document provides detailed protocols for the synthesis of N-substituted sulfonamides via the reaction of this compound with primary and secondary amines. The resulting compounds, containing a methyl 2-sulfamoylbenzoate core, are of significant interest in drug discovery, particularly as inhibitors of enzymes such as carbonic anhydrase, which is implicated in various cancers.

General Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a new sulfur-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction for the synthesis of N-substituted sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-{[ (2-(dimethylamino)ethyl]sulfamoyl}benzoate

This protocol is adapted from a procedure described in the patent literature for the synthesis of a specific sulfonamide derivative.[3]

Materials:

-

This compound (1.0 eq)

-

N,N-dimethylethylenediamine (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of N,N-dimethylethylenediamine (1.0 eq) in anhydrous dichloromethane, add this compound (1.0 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, add 1 M HCl (20 mL) to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the resulting residue by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product.

Data Presentation

The following table presents representative yields for the synthesis of various sulfonamides from this compound. The reaction of sulfonyl chlorides with primary or secondary amines is generally high-yielding.

| Amine Substrate | Product Name | Expected Yield (%) |

| N,N-Dimethylethylenediamine | Methyl 2-{[ (2-(dimethylamino)ethyl]sulfamoyl}benzoate | >85% |

| Aniline | Methyl 2-(N-phenylsulfamoyl)benzoate | >90% |

| Morpholine | Methyl 2-(morpholinosulfonyl)benzoate | >90% |

| Benzylamine | Methyl 2-(N-benzylsulfamoyl)benzoate | >90% |

Note: Yields are based on typical outcomes for sulfonamide synthesis and the specific example cited.[3] Actual yields may vary depending on reaction scale and purification methods.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides using this compound.

Caption: Workflow for sulfonamide synthesis and purification.

Application in Drug Discovery: Carbonic Anhydrase Inhibition

Many sulfonamides function as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Overexpression of certain CA isozymes, such as CA IX, is observed in various solid tumors, where it contributes to the acidification of the tumor microenvironment, promoting invasion and metastasis. The primary sulfonamide group is a well-established zinc-binding group that anchors the inhibitor to the active site of the enzyme.

The diagram below illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide-based drug.

Caption: Inhibition of carbonic anhydrase by a sulfonamide drug.

References

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors using Methyl 2-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological and pathological processes, including pH regulation, CO2 transport, bone resorption, and tumorigenesis. The inhibition of specific carbonic anhydrase isoforms has emerged as a promising therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and certain types of cancer.[1]

A prominent class of carbonic anhydrase inhibitors (CAIs) is the sulfonamides, which typically feature a primary sulfonamide group (-SO2NH2) that coordinates to the zinc ion in the enzyme's active site. Methyl 2-(chlorosulfonyl)benzoate is a key chemical intermediate for the synthesis of a diverse range of benzenesulfonamide-based CAIs. Its reactive chlorosulfonyl group readily undergoes nucleophilic substitution with various primary and secondary amines, allowing for the introduction of a wide array of substituents to explore the structure-activity relationship (SAR) and optimize inhibitory potency and isoform selectivity.

These application notes provide detailed protocols for the synthesis of N-substituted 2-(methoxycarbonyl)benzenesulfonamides from this compound and the subsequent in vitro evaluation of their inhibitory activity against carbonic anhydrase.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 26638-43-7 | [2] |

| Molecular Formula | C8H7ClO4S | [2] |

| Molecular Weight | 234.66 g/mol | [2] |

| Appearance | White to beige or pink crystalline powder or chunks | [2] |

| Melting Point | 62-63 °C | [2] |

| Boiling Point | 344.8±25.0 °C (Predicted) | [2] |

| Density | 1.4452 (estimate) | [2] |

| Solubility | Reacts with water | [2] |

| Storage Temperature | 2-8°C in an inert atmosphere | [2] |

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 2-(methoxycarbonyl)benzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted 2-(methoxycarbonyl)benzenesulfonamides by reacting this compound with a primary or secondary amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et3N) or pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

-

Add the amine solution dropwise to the cooled solution of this compound over 15-30 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product can be purified by recrystallization.[3][4]

-

Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).[5]

-

If any solid impurities remain, perform a hot filtration to remove them.[3]

-

Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[3]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[3]

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

Determine the melting point and characterize the purified product by spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized compounds against carbonic anhydrase, based on the enzyme's esterase activity.[6]

Materials:

-

Human or bovine carbonic anhydrase (e.g., CA I, CA II)

-

p-Nitrophenyl acetate (p-NPA) as the substrate

-

Synthesized sulfonamide inhibitors

-

Acetazolamide as a positive control inhibitor

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C.

-

CA Working Solution: Dilute the CA stock solution to the desired concentration (e.g., 0.1 mg/mL) with cold Assay Buffer just before use.

-

Substrate Stock Solution (10 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.

-

Inhibitor Stock Solutions (e.g., 10 mM): Dissolve the synthesized sulfonamides and acetazolamide in DMSO.

Procedure:

-

Plate Setup:

-

Blank (No Enzyme): 188 µL Assay Buffer + 2 µL DMSO.

-

Control (No Inhibitor): 186 µL Assay Buffer + 2 µL DMSO + 2 µL CA Working Solution.

-

Inhibitor Wells: 186 µL Assay Buffer + 2 µL of inhibitor solution (at various concentrations) + 2 µL CA Working Solution.

-

-

Pre-incubation: Add the Assay Buffer and inhibitor/DMSO solutions to the respective wells of the 96-well plate. Then add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the p-NPA substrate solution to all wells.

-

Measurement: Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode for 5-10 minutes, taking readings every 30 seconds. The rate of p-nitrophenol formation is proportional to the CA activity.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time graph) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Structure-Activity Relationship (SAR) of Benzenesulfonamide Inhibitors